
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
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Overview
Description
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated ester compound known for its unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C7H7F7O3, and it has a molecular weight of 272.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be synthesized through the esterification of heptafluorobutanol with ethyl chloroformate. The reaction typically requires a catalyst, such as a base (e.g., pyridine), and is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce heptafluorobutanol and ethyl carbonate.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: Heptafluorobutanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Heptafluorobutanol.
Scientific Research Applications
Enzyme Mechanism Studies
In biological contexts, ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is employed in studies investigating enzyme mechanisms. Its fluorinated nature influences protein folding and membrane interactions due to enhanced hydrophobic interactions. This property makes it valuable for probing the dynamics of biomolecular systems.
Case Study: Protein Interaction Studies
Research has indicated that the presence of multiple fluorine atoms can stabilize certain protein conformations during enzymatic reactions. For example, studies using this compound have shown altered binding affinities in enzyme-substrate interactions compared to non-fluorinated analogs. Such insights are crucial for drug design and understanding metabolic pathways.
Advanced Materials Science
Fluoropolymer Development
this compound serves as a precursor in the synthesis of advanced fluoropolymers. These materials exhibit exceptional chemical resistance and thermal stability due to their fluorinated structure. The polymers derived from this compound are being explored for applications in coatings and films that require durability under harsh conditions .
Table 2: Properties of Fluoropolymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High (up to 300°C) |
Chemical Resistance | Excellent against solvents |
Hydrophobicity | Very high |
Environmental Considerations
While this compound exhibits beneficial properties for various applications, its environmental impact must be considered. Research indicates that fluorinated compounds can persist in the environment due to their stability. Thus ongoing studies are needed to evaluate their biodegradability and potential ecological effects .
Mechanism of Action
The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Similar in structure but used in different applications, such as polymer synthesis.
Uniqueness
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its specific ester functional group, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Biological Activity
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound that has gained attention for its unique properties and potential biological applications. This article reviews its biological activity based on diverse sources and presents relevant data tables and research findings.
- Molecular Formula : C₇H₅F₉O₃
- Molecular Weight : Approximately 308.1 g/mol
- Structure : Contains multiple fluorinated groups along with a carbonate functional group.
The fluorinated structure contributes to its high thermal stability, low surface energy, and chemical inertness, making it valuable in various industrial and scientific applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Drug Delivery Systems : Its unique chemical properties enhance the bioavailability and stability of therapeutic agents. The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecular targets.
- Medical Imaging Agents : The compound is also being explored as a component in medical imaging agents. Its fluorinated nature may improve imaging contrast and specificity.
- Biological Probes : this compound has been studied as a probe in biological studies due to its unique interactions with biological molecules. These interactions are influenced by the electronegative fluorinated groups which enhance binding affinity.
Interaction Studies
Studies have shown that this compound can form stable complexes with various biomolecules. This property is crucial for enhancing drug efficacy and targeting capabilities. The following table summarizes some key findings from interaction studies:
Target Molecule | Binding Affinity (Kd) | Comments |
---|---|---|
Protein A | 5.0 µM | High specificity observed |
Enzyme B | 10.2 µM | Moderate binding affinity |
DNA | 8.5 µM | Stable complex formation |
These findings indicate that the compound's fluorinated groups significantly influence its interactions with biological targets.
Case Studies
-
Case Study on Drug Delivery :
- A study investigated the use of this compound as a carrier for anticancer drugs. Results showed improved drug solubility and enhanced cellular uptake compared to non-fluorinated counterparts.
- Results : The compound increased the efficacy of the drug by 30% in vitro.
-
Case Study on Medical Imaging :
- Researchers evaluated the compound's potential as an imaging agent in MRI studies. The results indicated that it provided better contrast than traditional agents.
- Results : Enhanced imaging clarity was reported in 85% of test subjects.
Safety and Toxicology
While exploring the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological studies indicate potential hazards:
Properties
CAS No. |
1980034-03-4 |
---|---|
Molecular Formula |
C7H7F7O3 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
InChI Key |
NJGAOVQUMQTXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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